An In-Depth Technical Guide to Cyclooctyne-O-amido-PEG4-PFP Ester: Structure, Properties, and Applications in Bioconjugation
An In-Depth Technical Guide to Cyclooctyne-O-amido-PEG4-PFP Ester: Structure, Properties, and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, properties, and applications of Cyclooctyne-O-amido-PEG4-PFP ester, a heterobifunctional linker critical in the field of bioconjugation and antibody-drug conjugate (ADC) development.
Core Structure and Functional Components
Cyclooctyne-O-amido-PEG4-PFP ester is a sophisticated chemical entity meticulously designed for the covalent linkage of biomolecules. Its structure comprises three key functional components:
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Cyclooctyne Moiety: A strained alkyne that serves as a reactive handle for copper-free click chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. This allows for highly efficient and bioorthogonal conjugation to azide-modified molecules in aqueous environments without the need for cytotoxic copper catalysts.[1][2][]
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Pentafluorophenyl (PFP) Ester: A highly reactive amine-reactive functional group. PFP esters are known for their enhanced stability in aqueous solutions compared to other active esters like N-hydroxysuccinimide (NHS) esters, leading to more efficient and controlled conjugation to primary and secondary amines, such as the lysine (B10760008) residues on antibodies.[4][5]
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Polyethylene (B3416737) Glycol (PEG4) Spacer: A short, hydrophilic 4-unit polyethylene glycol chain. The PEG spacer enhances the solubility of the linker and the resulting conjugate in aqueous buffers, mitigates steric hindrance between the conjugated molecules, and can improve the pharmacokinetic properties of the final bioconjugate.
Physicochemical and Reactive Properties
A clear understanding of the quantitative properties of Cyclooctyne-O-amido-PEG4-PFP ester is essential for its effective application in experimental design.
| Property | Value | Source |
| Molecular Formula | C₂₇H₃₄F₅NO₈ | [6] |
| Molecular Weight | 595.55 g/mol | [6][7] |
| Solubility | 10 mM in DMSO | [7] |
| Appearance | White to off-white solid | |
| Storage Conditions | Store at -20°C, desiccated | |
| Purity | Typically >95% | |
| Reactive Towards | Azides (via SPAAC), Amines (via PFP ester) | [1][] |
Reaction Mechanisms and Signaling Pathways
The utility of Cyclooctyne-O-amido-PEG4-PFP ester is rooted in its ability to participate in two distinct and highly specific chemical reactions. The following diagrams illustrate the reaction mechanism and a typical experimental workflow for the synthesis of an antibody-drug conjugate.
Experimental Protocols
The following are generalized protocols for the use of Cyclooctyne-O-amido-PEG4-PFP ester in the preparation of antibody-drug conjugates. Optimization may be required for specific antibodies and drug payloads.
Conjugation of Cyclooctyne-O-amido-PEG4-PFP Ester to an Antibody
This protocol details the reaction of the PFP ester moiety with the primary amines (e.g., lysine residues) on an antibody.
Materials:
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Antibody (in an amine-free buffer, e.g., PBS, at a concentration of 2-10 mg/mL)
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Cyclooctyne-O-amido-PEG4-PFP ester
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Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M sodium bicarbonate or phosphate (B84403) buffer, pH 7.2-8.5[4]
-
Size-exclusion chromatography columns (e.g., PD-10) for purification
Procedure:
-
Antibody Preparation: If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into the Reaction Buffer using a desalting column.
-
Linker Preparation: Immediately before use, dissolve the Cyclooctyne-O-amido-PEG4-PFP ester in a minimal amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10-20 mM).[5]
-
Conjugation Reaction:
-
Slowly add a 5-20 molar excess of the dissolved linker to the antibody solution while gently vortexing. The optimal molar ratio should be determined empirically.
-
Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.[4]
-
-
Purification: Remove the unreacted linker and organic solvent by size-exclusion chromatography, exchanging the buffer to a suitable storage buffer (e.g., PBS, pH 7.4).
"Click" Conjugation of the Antibody-Linker to an Azide-Modified Payload
This protocol describes the strain-promoted alkyne-azide cycloaddition (SPAAC) of the cyclooctyne-modified antibody with an azide-containing drug payload.[1][2]
Materials:
-
Cyclooctyne-modified antibody (from the previous step)
-
Azide-modified drug payload
-
Reaction Buffer (e.g., PBS, pH 7.4)
Procedure:
-
Payload Preparation: Dissolve the azide-modified payload in a compatible solvent (e.g., DMSO, then dilute in the reaction buffer).
-
Click Reaction:
-
Add a 1.5-5 molar excess of the dissolved azide-payload to the cyclooctyne-modified antibody solution.
-
Incubate the reaction at room temperature for 4-24 hours, or at 37°C to increase the reaction rate. The reaction progress can be monitored by analytical techniques such as HIC-HPLC or LC-MS.
-
-
Purification: Purify the resulting antibody-drug conjugate from the excess payload and other impurities using size-exclusion chromatography or other appropriate chromatographic techniques.
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Characterization: The final ADC should be thoroughly characterized to determine the drug-to-antibody ratio (DAR), purity, and aggregation state.
Applications in Drug Development
The primary application of Cyclooctyne-O-amido-PEG4-PFP ester is in the construction of antibody-drug conjugates (ADCs).[][7][8] This linker facilitates a modular and controlled approach to ADC synthesis, offering several advantages:
-
Site-Specificity: When used in conjunction with site-specific antibody modification techniques, this linker allows for the generation of homogenous ADCs with a defined drug-to-antibody ratio.
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Improved Pharmacokinetics: The hydrophilic PEG spacer can enhance the solubility and stability of the ADC, potentially leading to an improved pharmacokinetic profile.
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Bioorthogonality: The copper-free click chemistry enables the conjugation to occur in complex biological mixtures without interfering with native cellular processes, which is also beneficial for in vitro and in vivo labeling studies.[9]
The following diagram illustrates a generalized workflow for the development of an ADC using this linker technology.
References
- 1. jcmarot.com [jcmarot.com]
- 2. Cyclooctynes for Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) - Enamine [enamine.net]
- 4. precisepeg.com [precisepeg.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Cyclooctyne-O-amido-PEG4-PFP ester - CAS号查询_生物试剂_化学试剂_分析试剂_实验试剂-普西唐试剂商城 [jm-bio.com]
- 7. gentaur.com [gentaur.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Click Chemistry Applied To Antiboday Drug Conjugates In Clinical Development | Biopharma PEG [biochempeg.com]
